2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol hydrochloride
Description
2-Azadispiro[3.1.3⁶.1⁴]decan-8-ol hydrochloride is a spirocyclic compound featuring a unique bicyclic structure with two spiro junctions (one at the 3.1.3⁶ position and another at the 1⁴ position). Its molecular formula is C₉H₁₅N·HCl (molecular weight: ~191.7 g/mol), as inferred from structural data . The compound’s spiro architecture confers conformational rigidity, which is advantageous in medicinal chemistry for enhancing target binding specificity and metabolic stability.
Properties
Molecular Formula |
C9H16ClNO |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
8-azadispiro[3.1.36.14]decan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-7-1-8(2-7)3-9(4-8)5-10-6-9;/h7,10-11H,1-6H2;1H |
InChI Key |
KHFBBETZXGXFRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC3(C2)CNC3)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride typically involves organic synthesis techniques. One common method includes the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as ether or chloroform, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride may involve large-scale organic synthesis processes. These processes are optimized for yield and purity, often utilizing automated systems for precise control of reaction parameters. The final product is typically obtained as a white to pale yellow crystalline solid.
Chemical Reactions Analysis
Types of Reactions
2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share spirocyclic or azaspiro frameworks, enabling comparative analysis:
Key Differentiators
Spiro Junction Complexity
- 2-Azadispiro[3.1.3⁶.1⁴]decan-8-ol HCl features two spiro junctions, unlike simpler analogs like cis-1-Azaspiro[4.5]decan-8-ol HCl (single spiro) .
- 1-Oxa-8-azaspiro[4.5]decane HCl replaces a carbon with oxygen, altering electronic properties and solubility .
Functional Group Positioning
- The -OH group in the target compound and cis-1-Azaspiro[4.5]decan-8-ol HCl enables hydrogen bonding, critical for target engagement. In contrast, 3-Azaspiro[5.5]undecane HCl lacks this group, reducing polarity .
- 2-Azaspiro[3.3]heptan-6-ol HCl has a smaller spiro system, which may limit its application in bulkier binding pockets .
Physicochemical Properties
- Lipophilicity : The dual spiro system in the target compound likely increases hydrophobicity compared to 1-Oxa-8-azaspiro[4.5]decane HCl (logP ~1.5 vs. ~0.8) .
- Solubility: The -OH group enhances aqueous solubility (~20 mg/mL estimated) relative to non-hydroxylated analogs like 3-Azaspiro[5.5]undecane HCl .
Biological Activity
Overview of 2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol Hydrochloride
This compound is a synthetic compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structural framework involving multiple ring systems that share one or more atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The spirocyclic structure may contribute to its ability to modulate biological pathways effectively.
Antimicrobial Activity
Research indicates that spirocyclic compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria and fungi by disrupting cell membrane integrity or inhibiting essential metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of spirocyclic compounds. They may induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways.
Neuroprotective Effects
There is emerging evidence that certain spirocyclic compounds possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. These effects may be linked to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Study 1: Antimicrobial Efficacy
A study conducted on a series of spirocyclic compounds, including derivatives of 2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosage levels for potential therapeutic applications.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol | 32 | E. coli, S. aureus |
| Control (Standard Antibiotic) | 16 | E. coli, S. aureus |
Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of 2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
